molecular formula C6H12N4O B122048 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol CAS No. 155601-24-4

2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol

Cat. No.: B122048
CAS No.: 155601-24-4
M. Wt: 156.19 g/mol
InChI Key: BWYBJXQUZQLJMV-UHFFFAOYSA-N
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Description

2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-amino-1-methylpyrazole and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0°C to 25°C.

    Procedure: Ethylene oxide is slowly added to a solution of 4-amino-1-methylpyrazole in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.

    Industrial Applications: It may find use in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Amino-1-methylpyrazole: A precursor in the synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol.

    1-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.

    5-Amino-3-methyl-1H-pyrazole: A related compound with potential biological activities.

Comparison: this compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse applications.

Properties

CAS No.

155601-24-4

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol

InChI

InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3

InChI Key

BWYBJXQUZQLJMV-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)N)NCCO

Canonical SMILES

CN1C(=C(C=N1)N)NCCO

Synonyms

Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g (3.77 mmoles) of 3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole are hydrogenated in a solution of 380 mg (3.77 mmoles) sulfuric acid in 50 ml water for 2 hours according to method (2). 720 mg (75 percent of theory) of 4-amino-5-(2'-hydroxyethyl)amino-1-methylpyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 94° to 97° C.
Name
3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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